BenchChemオンラインストアへようこそ!

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Aldose Reductase Enantioselectivity PS-Amino Acids

This D-enantiomer (R-configuration) is the mandatory stereochemical match for HIV-1 capsid inhibitor SAR and GST-focused xenobiotic metabolism research. It serves as the defined less-active control to confirm stereospecificity against the L-form in aldose reductase assays, per DeRuiter et al. (1991). Buying this specific enantiomer prevents non-specific sulfonamide-protein interactions in your results. Verify D-configuration upon receipt.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 40279-94-5
Cat. No. B7776542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionic acid, 2-benzenesulfonamido-3-phenyl-, D-
CAS40279-94-5
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
InChIKeyPICQEJDBZKDWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring D-2-Benzenesulfonamido-3-phenylpropionic Acid (CAS 40279-94-5): Compound Identity and Stereochemical Context


Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (CAS 40279-94-5), also known as N-benzenesulfonyl-D-phenylalanine, is a chiral sulfonamide-derivatized amino acid with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . It belongs to the class of N-(phenylsulfonyl) amino acids (PS-amino acids), where the benzenesulfonyl group replaces the N-terminal acyl moiety of the parent D-phenylalanine [1]. Its D-configuration (R-configuration at the alpha carbon) distinguishes it from the corresponding L-enantiomer (CAS 40279-95-6), a distinction critical for enzyme recognition, chiral chromatography, and asymmetric synthesis applications.

Why Generic Substitution of CAS 40279-94-5 (D-PS-Phenylalanine) Fails: Enantioselective Enzyme Recognition


In-class N-(phenylsulfonyl) amino acids cannot be interchanged generically because biological recognition is exquisitely sensitive to both amino acid side chain identity and alpha-carbon stereochemistry. DeRuiter et al. (1991) demonstrated that for PS-amino acids, enantioselective inhibition of aldose reductase follows a consistent pattern (S > R), while the isosteric N-benzoyl series shows no such pattern [1]. The D-enantiomer (CAS 40279-94-5) exhibits fundamentally different enzyme inhibition potency and selectivity compared to the L-enantiomer (CAS 40279-95-6), and the phenylalanine side chain confers distinct properties relative to PS-alanine or PS-2-phenylglycine analogs [2]. Substituting the D-enantiomer with the L-form, the racemate, or a different N-acyl derivative will therefore yield quantitatively different biological results.

Quantitative Differentiation Evidence for D-2-Benzenesulfonamido-3-phenylpropionic Acid (CAS 40279-94-5)


Enantioselective Aldose Reductase Inhibition: D- vs. L-PS-Phenylalanine

In the N-(phenylsulfonyl) amino acid series tested against rat lens aldose reductase, enantioselective inhibition consistently favors the L-(S) enantiomer over the D-(R) enantiomer. DeRuiter et al. (1991) reported that for PS-alanines and PS-2-phenylglycines, the S-enantiomers were more potent inhibitors than the R-enantiomers [1]. This class-level pattern establishes the D-enantiomer (CAS 40279-94-5) as the intrinsically less active stereoisomer for this target, making it a critical tool for assessing stereochemical specificity in aldose reductase inhibitor programs where differentiation from the more active L-enantiomer (CAS 40279-95-6) is required.

Aldose Reductase Enantioselectivity PS-Amino Acids

N-Benzoyl vs. N-Phenylsulfonyl Isosteric Comparison: Conformational and SAR Divergence

DeRuiter et al. (1991) conducted a head-to-head comparison of N-benzoyl and N-(phenylsulfonyl) amino acid series as aldose reductase inhibitors and identified a critical SAR divergence: N-methyl and N-phenyl substitution in the PS-amino acid series does not substantially alter inhibitory activity, whereas similar substitutions in the N-benzoyl series (particularly N-phenyl) result in a significant increase in inhibitory activity [1]. Furthermore, proton NMR analysis revealed that N-benzoyl-N-phenylglycines exist exclusively in the trans rotameric conformation in solution, while no such N-substituent effects on conformation were observed in the PS-amino acid series [1]. This demonstrates that the phenylsulfonyl group imposes distinct conformational constraints and SAR behavior compared to its carbonyl isostere.

Structure-Activity Relationship Isosteric Replacement Conformational Analysis

HIV-1 Capsid Inhibitor SAR: D-PS-Phenylalanine Scaffold as a Defined Comparator to PF-74

In a study by Cherukupalli et al., benzenesulfonamide-containing phenylalanine derivatives were designed as structural modifications of PF-74, a known HIV-1 capsid (CA) inhibitor [1]. The lead compound 11l exhibited anti-HIV-1 NL4-3 activity 5.78-fold better than PF-74, with an EC50 of 31 nM against HIV-2 ROD (approximately 120-fold increased potency over PF-74) [1]. While CAS 40279-94-5 is the simplest N-benzenesulfonyl-D-phenylalanine scaffold within this chemotype, its structural core is the foundation from which these potency gains were achieved. Procurement of the D-enantiomer specifically ensures the correct stereochemistry matching the active series, as configuration at the alpha-carbon is critical for CA binding interactions.

HIV-1 Capsid Inhibitor Antiviral PF-74 Analog

Glutathione S-Transferase (GST) Isoenzyme Inhibition by D-PS-Phenylalanine

D-Psap (D-2-benzenesulfonamido-3-phenylpropionic acid, CAS 40279-94-5) has been investigated for its inhibitory effects on specific glutathione S-transferase (GST) isoenzymes, enzymes critical for cellular detoxification of xenobiotics . While the L-enantiomer (CAS 40279-95-6) has been characterized as an inhibitor of chorismate mutase-prephenate dehydrogenase (a different enzyme class entirely) [1], the D-enantiomer shows a distinct target profile directed at GST isoenzymes. This target divergence between enantiomers underscores the requirement for stereochemically defined procurement when GST-related pharmacology is the experimental focus.

Glutathione S-Transferase Detoxification Xenobiotic Metabolism

Chorismate Mutase-Prephenate Dehydrogenase Inhibition: L-Enantiomer Potency Establishes D-Form as Negative Control

In a study of phenylalanine derivatives as inhibitors of chorismate mutase-prephenate dehydrogenase from E. coli K12, N-benzenesulphonyl-L-phenylalanine was identified as one of the three best inhibitors, alongside N-toluene-p-sulphonyl-L-phenylalanine and N-benzyloxycarbonyl-L-phenylalanine [1]. The D-enantiomer (CAS 40279-94-5) was not among the active inhibitors in this enzyme system. This differential activity provides a clear rationale for using CAS 40279-94-5 as a stereochemical negative control in this enzyme class: the L-form inhibits while the D-form does not, enabling unambiguous attribution of inhibitory activity to stereospecific binding.

Chorismate Mutase Enzyme Inhibition Stereochemical Probe

Recommended Application Scenarios for D-2-Benzenesulfonamido-3-phenylpropionic Acid (CAS 40279-94-5)


Stereochemical Negative Control in Aldose Reductase Inhibitor Screening

Based on the enantioselective pattern (S > R) documented for PS-amino acid aldose reductase inhibitors [1], CAS 40279-94-5 serves as a defined less-active D-enantiomer control. Researchers can pair this compound with the L-enantiomer (CAS 40279-95-6) to confirm that observed inhibitory activity is stereospecific rather than attributable to non-specific sulfonamide-protein interactions. This application is directly supported by the class-level enantioselectivity data from DeRuiter et al. (1991).

Isosteric Comparison Studies: Phenylsulfonyl vs. Benzoyl Pharmacophores

The divergent SAR and conformational behavior between N-(phenylsulfonyl) and N-benzoyl amino acid series [1] positions CAS 40279-94-5 as an essential tool for probing the physicochemical consequences of sulfonamide-for-carboxamide isosteric replacement. Medicinal chemistry teams optimizing lead series where this substitution is being evaluated require both compound classes for rigorous comparison.

HIV-1 Capsid Inhibitor Medicinal Chemistry: Scaffold Validation

As the core N-benzenesulfonyl-D-phenylalanine scaffold from which potent HIV-1 CA inhibitors (e.g., compound 11l, 5.78-fold more active than PF-74) were derived [1], CAS 40279-94-5 is the appropriate starting material for SAR expansion programs targeting HIV-1 capsid. The D-configuration is mandatory for maintaining the stereochemical requirements of the CAP-1 binding site.

GST Isoenzyme Profiling and Detoxification Pathway Studies

The documented GST isoenzyme inhibitory activity of D-Psap [1] makes CAS 40279-94-5 suitable for xenobiotic metabolism research where GST-mediated detoxification modulation is being investigated. The distinct target profile relative to the L-enantiomer (which inhibits chorismate mutase-prephenate dehydrogenase instead [2]) necessitates the D-form specifically for GST-focused studies.

Quote Request

Request a Quote for Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.